molecular formula C17H31NO3 B155709 N-(2-oxooxolan-3-yl)tridecanamide CAS No. 878627-21-5

N-(2-oxooxolan-3-yl)tridecanamide

Cat. No.: B155709
CAS No.: 878627-21-5
M. Wt: 297.4 g/mol
InChI Key: KCJFEZQEDOBEOT-UHFFFAOYSA-N
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Description

N-(2-oxooxolan-3-yl)tridecanamide: is a synthetic compound belonging to the family of oxo-carboxamides. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an oxolane ring and a tridecanamide chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxooxolan-3-yl)tridecanamide typically involves the reaction of tridecanoic acid with 2-oxooxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxooxolan-3-yl)tridecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-oxooxolan-3-yl)tridecanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-oxooxolan-3-yl)tridecanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The oxolane ring and the amide group play crucial roles in the binding interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide: Similar structure with an additional hydroxyl group.

    N-(2-Oxooxolan-3-yl)tetradecanamide: Similar structure with a tetradecanamide chain instead of tridecanamide.

Uniqueness

N-(2-oxooxolan-3-yl)tridecanamide is unique due to its specific combination of the oxolane ring and the tridecanamide chain. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)tridecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHZLNSEWMAGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469635
Record name N-(2-Oxooxolan-3-yl)tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878627-21-5
Record name N-(2-Oxooxolan-3-yl)tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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